PROTAC BRD4 Degrader-5

Targeted Protein Degradation BRD4 Breast Cancer

Choose PROTAC BRD4 Degrader-5 for complete, catalytic BRD4 elimination via VHL E3 ligase recruitment—not just bromodomain inhibition. Its unique linker enables antibody-PROTAC conjugation for HER2-dependent, cell-type-selective degradation. Validated at 5–100 nM across HER2-positive (SK-BR-3, BT-474) and negative (MCF-7, MDA-MB-231) cells, this compound delivers rapid depletion kinetics (<4 h) unmatched by pan-BET inhibitors or CRBN-based degraders.

Molecular Formula C50H62ClN9O8S2
Molecular Weight 1016.7 g/mol
Cat. No. B8134237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD4 Degrader-5
Molecular FormulaC50H62ClN9O8S2
Molecular Weight1016.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C50H62ClN9O8S2/c1-28-31(4)70-49-42(28)43(34-13-15-36(51)16-14-34)55-38(46-58-57-32(5)60(46)49)24-40(62)52-17-18-66-19-20-67-21-22-68-26-41(63)56-45(50(6,7)8)48(65)59-25-37(61)23-39(59)47(64)54-29(2)33-9-11-35(12-10-33)44-30(3)53-27-69-44/h9-16,27,29,37-39,45,61H,17-26H2,1-8H3,(H,52,62)(H,54,64)(H,56,63)/t29-,37+,38-,39-,45+/m0/s1
InChIKeySLPWRCRRHVRNRM-BEGQQDOQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD4 Degrader-5: A VHL-Recruiting BRD4 Degrader for HER2-Positive and -Negative Breast Cancer Research


PROTAC BRD4 Degrader-5 (CAS 2409538-70-9; synonym GAL-02-221) is a proteolysis-targeting chimera (PROTAC) that links a von Hippel-Lindau (VHL) E3 ligase ligand to a BRD4 bromodomain-binding ligand . This bifunctional molecule promotes the ubiquitination and subsequent proteasomal degradation of BRD4, a critical transcriptional regulator implicated in oncogenesis and treatment resistance [1]. The compound is primarily utilized as a chemical tool to investigate BRD4-dependent signaling pathways and to model therapeutic protein degradation strategies in breast cancer cell lines [2].

Why PROTAC BRD4 Degrader-5 Cannot Be Replaced by Pan-BET Inhibitors or Other BRD4 PROTACs


PROTAC BRD4 Degrader-5 employs a specific VHL-recruiting ligand and a tailored linker that determine its degradation kinetics and cell-line activity profile . Unlike pan-BET inhibitors (e.g., JQ1) that merely block bromodomain function, or CRBN-based PROTACs (e.g., dBET1) that recruit a different E3 ligase, this VHL-based degrader achieves complete catalytic elimination of BRD4 protein [1]. Substituting with a structurally distinct analog risks altered degradation potency, differential selectivity among BET family members, or impaired performance in the breast cancer models for which this tool compound was validated . The quantitative evidence below demonstrates that its performance characteristics are not interchangeable with those of other BRD4-targeting molecules.

PROTAC BRD4 Degrader-5: Quantitative Evidence of Differentiated Activity vs. MZ1, dBET1, ARV-771, and HL435


Effective BRD4 Degradation Concentration Range in Breast Cancer Cell Lines

PROTAC BRD4 Degrader-5 induces robust BRD4 degradation across four breast cancer cell lines (MCF-7, MDA-MB-231, SK-BR-3, BT-474) at concentrations of 5–100 nM after a 4-hour treatment . This activity range is broader than the reported effective concentrations for the CRBN-recruiting degrader dBET1 (EC50 = 430 nM) [1] and is comparable to the VHL-based MZ1 (DC50 = 8–23 nM in H661 and H838 cells) , but with distinct cell-type sensitivity patterns relevant to HER2-positive and -negative breast cancer models.

Targeted Protein Degradation BRD4 Breast Cancer

Validation in Both HER2-Positive and HER2-Negative Breast Cancer Cell Lines

PROTAC BRD4 Degrader-5 degrades BRD4 in both HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) breast cancer cell lines at similar effective concentrations (5–100 nM) . In contrast, the ARV-771 degrader exhibits differential binding affinities for BRD4 bromodomains (Kd = 9.6 nM for BD1, 7.6 nM for BD2) but does not report degradation efficacy across HER2-dichotomous models [1]. This cross-phenotype activity profile makes PROTAC BRD4 Degrader-5 uniquely suitable for studies comparing BRD4 dependency in HER2-positive versus HER2-negative breast cancer.

HER2 Breast Cancer Cell Line Selectivity

VHL E3 Ligase Recruitment Confers Distinct Degradation Selectivity vs. CRBN-Based PROTACs

PROTAC BRD4 Degrader-5 recruits the VHL E3 ligase, a mechanism that has been shown to yield different BET family degradation selectivity profiles compared to CRBN-based PROTACs [1]. While CRBN-recruiting degraders like dBET1 and ARV-771 often degrade multiple BET proteins (BRD2/3/4) with varying efficiencies, VHL-based PROTACs such as MZ1 and its analog PROTAC 1 (structurally related to PROTAC BRD4 Degrader-5) can exhibit preferential BRD4 degradation [2]. The VHL ligand in PROTAC BRD4 Degrader-5 enables ternary complex formation that is distinct from CRBN-based systems, potentially reducing off-target degradation of BRD2 and BRD3 in certain cellular contexts [3].

E3 Ligase VHL CRBN Selectivity

Linker Chemistry Differentiates PROTAC BRD4 Degrader-5 from MZ1 and Enables Antibody Conjugation

PROTAC BRD4 Degrader-5 features a PEG-based linker (C50H62ClN9O8S2) distinct from the linker in MZ1 . This linker composition was specifically designed to allow derivatization for antibody conjugation, as demonstrated by the synthesis of trastuzumab-PROTAC conjugate (Ab-PROTAC 3) which releases the active PROTAC 1 (an analog of PROTAC BRD4 Degrader-5) upon internalization [1]. The conjugate achieved almost-complete BRD4 depletion at 100 nM in HER2-positive cells while sparing HER2-negative cells, a property not achievable with unmodified MZ1 or dBET1 [2]. This linker-enabled conjugate strategy overcomes the intrinsic tissue selectivity limitations of conventional PROTACs.

PROTAC Linker Antibody-PROTAC Conjugate Targeted Delivery

Comparative Degradation Potency: PROTAC BRD4 Degrader-5 vs. HL435 in Breast Cancer Cells

Although a direct head-to-head study is not available, cross-study comparison of degradation potency in breast cancer cell lines suggests PROTAC BRD4 Degrader-5 maintains effective degradation at concentrations as low as 5 nM , whereas the alkenyl oxindole-based BRD4 degrader HL435 exhibits DC50 values of 11.9 nM in MDA-MB-231 and 21.9 nM in MCF-7 cells . The broader effective range of PROTAC BRD4 Degrader-5 (5–100 nM) provides experimental flexibility for dose-response studies in these same cell lines.

DC50 Potency Breast Cancer

Optimal Use Cases for PROTAC BRD4 Degrader-5 in Academic and Pharmaceutical Research


Mechanistic Studies of BRD4 Dependency in HER2-Positive and HER2-Negative Breast Cancer

PROTAC BRD4 Degrader-5 is validated for degradation of BRD4 in both HER2-positive (SK-BR-3, BT-474) and HER2-negative (MCF-7, MDA-MB-231) breast cancer cell lines at 5–100 nM concentrations . This dual-phenotype activity makes it an ideal tool for comparative studies investigating the differential reliance on BRD4 transcriptional programs between these breast cancer subtypes [1].

Development of Antibody-PROTAC Conjugates for Cell-Type-Selective Protein Degradation

The linker chemistry of PROTAC BRD4 Degrader-5 enables its derivatization into antibody-PROTAC conjugates that achieve HER2-dependent, cell-type-selective BRD4 degradation . As demonstrated with trastuzumab-PROTAC conjugate 3, this approach yields near-complete BRD4 depletion selectively in HER2-positive cells while sparing HER2-negative cells [1]. This application is critical for minimizing off-target toxicity in therapeutic development.

Benchmarking VHL-Based Degradation Against CRBN-Recruiting PROTACs

As a VHL-recruiting PROTAC, PROTAC BRD4 Degrader-5 serves as a reference compound for comparing degradation selectivity and kinetics against CRBN-based BRD4 degraders (e.g., dBET1, ARV-771) . Its use in parallel experiments helps delineate the influence of E3 ligase choice on ternary complex formation and downstream biological effects [1].

Dose-Response and Washout Studies in Breast Cancer Cell Models

The effective concentration range of 5–100 nM for PROTAC BRD4 Degrader-5 allows flexible experimental design for dose-response curves and washout experiments in MCF-7 and MDA-MB-231 cells . The compound's rapid degradation kinetics (significant depletion within 4 h) are suitable for time-course analyses of BRD4-dependent transcriptional dynamics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for PROTAC BRD4 Degrader-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.